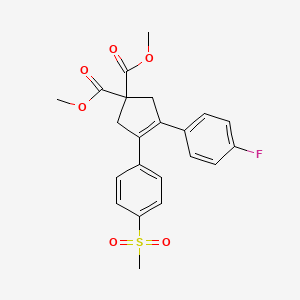

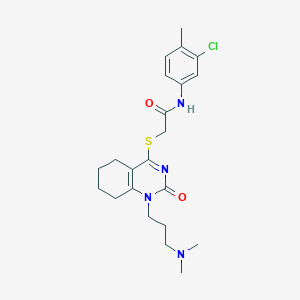

![molecular formula C16H15F3N10 B2749137 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine CAS No. 2197499-99-1](/img/structure/B2749137.png)

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine” is a compound that has been disclosed in the preparation of medicaments for relieving or controlling excessive lung inflammatory reaction . It can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolo pyridazine nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.32 . It is a solid at ambient temperature . Its boiling point is between 200-201 degrees .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound’s unique structure and functional groups make it a promising candidate for cancer research. Studies have shown that derivatives of this scaffold exhibit cytotoxic effects against various cancer cell lines. Researchers are actively investigating its potential as an anticancer agent, aiming to develop targeted therapies that disrupt cancer cell growth and survival .

Antimicrobial Properties

The triazolothiadiazine scaffold has demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. By understanding the structure-activity relationship, scientists can optimize derivatives for specific microbial targets. These compounds may find applications in developing novel antibiotics or antifungal agents .

Analgesic and Anti-Inflammatory Effects

Certain derivatives of this scaffold exhibit analgesic (pain-relieving) and anti-inflammatory properties. Researchers are exploring their potential in managing pain and inflammation associated with various conditions, including arthritis and neuropathic pain .

Antioxidant Activity

The compound’s core structure contains features that contribute to antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigations are ongoing to harness these properties for therapeutic purposes .

Enzyme Inhibition

The triazolothiadiazine scaffold interacts with enzymes, making it valuable for enzyme inhibition studies. Notably, it has shown inhibitory effects against carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Researchers are keen on designing selective inhibitors for specific enzymes to treat various diseases .

Antiviral Potential

Preliminary studies suggest that derivatives of this scaffold may have antiviral activity. Researchers are exploring their effectiveness against viral infections, including influenza, herpes, and HIV. Developing potent antiviral agents remains an active area of investigation .

Drug Design and Discovery

The structure-activity relationship of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is critical for drug design. Computational modeling studies provide insights into their pharmacokinetics and interactions with biological targets. Scientists hope to develop novel drugs based on this scaffold for multifunctional diseases .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N10/c1-9-20-21-11-4-6-14(25-28(9)11)27-7-10(8-27)26(2)13-5-3-12-22-23-15(16(17,18)19)29(12)24-13/h3-6,10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDQBLFJMTVTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2749058.png)

![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2749060.png)

![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)

![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)

![5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2749073.png)